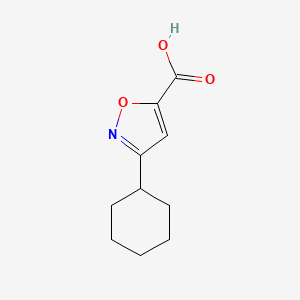

3-Cyclohexylisoxazole-5-carboxylic acid

Vue d'ensemble

Description

3-Cyclohexylisoxazole-5-carboxylic acid is a chemical compound with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol. This compound is characterized by its isoxazole ring, which is a five-membered heterocyclic ring containing both oxygen and nitrogen atoms, and a cyclohexyl group attached to the third position of the isoxazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of cyclohexylamine with ethyl chloroformate followed by hydrolysis. The reaction conditions include the use of a strong base, such as sodium hydroxide, and heating the reaction mixture to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These reactors are designed to handle the high temperatures and pressures required for the cyclization reactions. The use of catalysts, such as transition metal complexes, can also enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. For example, reaction with ethanol in the presence of concentrated sulfuric acid produces the corresponding ethyl ester:

Reaction :

Conditions :

-

Protic acid catalyst (e.g., )

-

Reflux in anhydrous alcohol solvent

Mechanism :

-

Protonation of the carbonyl oxygen enhances electrophilicity.

-

Nucleophilic attack by the alcohol.

Amidation Reactions

The acid reacts with amines to form amides, a key step in medicinal chemistry for prodrug development.

Reaction :

Conditions :

Acid Chloride Formation

Thionyl chloride () converts the carboxylic acid to its reactive acyl chloride derivative:

Reaction :

Mechanism :

-

Nucleophilic attack by the carboxylic acid on .

-

Formation of a chlorosulfite intermediate.

Decarboxylation

Under thermal or acidic conditions, the compound undergoes decarboxylation to form 3-cyclohexylisoxazole:

Reaction :

Conditions :

-

Heating above 150°C or treatment with concentrated .

Salt Formation

Reaction with bases like NaOH produces water-soluble carboxylate salts:

Reaction :

Applications :

Comparative Reactivity of Isoxazole Carboxylic Acid Derivatives

| Compound | Key Functional Group | Reactivity Notes |

|---|---|---|

| 3-Methoxyisoxazole-5-carboxylic acid | Methoxy | Lower steric hindrance; faster esterification |

| This compound | Cyclohexyloxy | Enhanced lipophilicity; slower nucleophilic substitution |

| Isoxazole-5-carboxylic acid | None | Baseline reactivity; limited biological activity |

Reduction Reactions

The carboxylic acid can be reduced to a primary alcohol using borane ():

Reaction :

Mechanism :

Nucleophilic Acyl Substitution

The compound participates in substitution reactions with nucleophiles (e.g., Grignard reagents):

Example :

Conditions :

Applications De Recherche Scientifique

Structural Properties

- Molecular Formula : C10H13NO3

- SMILES Notation : C1CCC(CC1)C2=CC(=NO2)C(=O)O

- InChIKey : MUPJTIPMJXOUGX-UHFFFAOYSA-N

The compound features a cyclohexyl group attached to an isoxazole ring, which contributes to its biological activity and interaction with various biological targets.

Anticancer Properties

Recent studies have investigated the cytotoxic effects of isoxazole derivatives, including 3-Cyclohexylisoxazole-5-carboxylic acid, on cancer cell lines. For instance, research has shown that compounds with similar structures exhibit selective toxicity towards malignant cells while sparing normal cells. A notable study utilized the MTT assay to evaluate the cytotoxicity of various derivatives against the MCF-7 breast cancer cell line, revealing promising results for compounds structurally related to this compound .

Neuroprotective Effects

Isoxazole derivatives are also being explored for their neuroprotective properties. Compounds with similar functional groups have shown potential in mitigating neurodegenerative diseases by inhibiting pathways associated with oxidative stress and inflammation. The ability of these compounds to cross the blood-brain barrier adds to their therapeutic potential .

Polymer Synthesis

The unique chemical structure of this compound allows it to be utilized as a building block in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that polymers synthesized with isoxazole derivatives exhibit improved resistance to thermal degradation compared to traditional polymers .

Biodegradation Studies

As environmental concerns rise regarding synthetic compounds, studies have focused on the biodegradability of isoxazole derivatives. Research suggests that this compound can be subjected to microbial degradation, making it a candidate for environmentally friendly applications. This property is particularly relevant in developing sustainable materials and assessing the environmental impact of chemical use .

Case Studies

Mécanisme D'action

The mechanism by which 3-Cyclohexylisoxazole-5-carboxylic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparaison Avec Des Composés Similaires

3-Cyclohexylisoxazole-5-carboxylic acid can be compared with other similar compounds, such as 3-Phenylisoxazole-5-carboxylic acid and 3-Methylisoxazole-5-carboxylic acid. These compounds share the isoxazole ring structure but differ in the substituents attached to the ring. The presence of the cyclohexyl group in this compound imparts unique chemical and physical properties, making it distinct from its counterparts.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new pharmaceuticals. Further research into its properties and applications will continue to expand its utility in various fields.

Activité Biologique

3-Cyclohexylisoxazole-5-carboxylic acid (C_10H_13N O_3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, including cytotoxicity, antimicrobial properties, and other relevant biological effects.

Chemical Structure and Properties

This compound features an isoxazole ring with a cyclohexyl substituent and a carboxylic acid functional group. Its molecular weight is approximately 195.22 g/mol. The presence of both the isoxazole moiety and the carboxylic acid group contributes to its chemical reactivity and potential biological activity.

Structural Formula

Cytotoxic Activity

Research has indicated that compounds similar to this compound can exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have shown that certain isoxazole derivatives demonstrate significant antiproliferative effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HL-60 (pro-myelocytic leukemia) | Not yet established |

| 3-Methoxyisoxazole-5-carboxylic acid | NCI H292 (lung carcinoma) | 42.1 |

| 3-Cyclopentyloxyisoxazole-5-carboxylic acid | HT29 (colon carcinoma) | 19.0 |

Although specific IC50 values for this compound are not yet widely reported, its structural similarity to other biologically active compounds suggests it may possess comparable cytotoxic properties.

Antimicrobial Properties

The antimicrobial activity of isoxazole derivatives has been documented in various studies. The carboxylic acid functional group is known to enhance the interaction with microbial targets, potentially leading to effective antibacterial or antifungal activity.

Case Study: Antimicrobial Activity Evaluation

A study evaluated several isoxazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features exhibited varying degrees of antimicrobial efficacy.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| 4-Amino-isoxazole derivative | Escherichia coli | 15 |

These findings suggest a promising avenue for further exploration of this compound as a potential antimicrobial agent.

The biological mechanisms underlying the activities of isoxazole derivatives often involve interference with cellular processes such as:

- Inhibition of DNA synthesis : Compounds may disrupt DNA replication in cancer cells.

- Enzyme inhibition : Isoxazoles can act as inhibitors of key enzymes involved in metabolic pathways.

Propriétés

IUPAC Name |

3-cyclohexyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLZQPLTGHCFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NOC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424402 | |

| Record name | 3-cyclohexylisoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876716-46-0 | |

| Record name | 3-cyclohexylisoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.